Ethyl 3-cyanoprop-2-enoate
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Overview
Description
Ethyl 3-cyanoprop-2-enoate: is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid with a faint sweet smell and is known for its low viscosity. This compound belongs to the class of cyanoacrylates, which are widely used as adhesives due to their fast-setting and strong bonding properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyanoprop-2-enoate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium ethoxide as a catalyst in a Knoevenagel condensation reaction. This method is efficient and environmentally friendly, producing the desired product under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: Rapid polymerization occurs in the presence of moisture.
Condensation: It can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate.
Common Reagents and Conditions:
Catalysts: Sodium ethoxide is commonly used in the Knoevenagel condensation reaction.
Solvents: Ethanol is often used as a solvent in these reactions.
Major Products: The primary product formed from these reactions is this compound itself, which can further polymerize to form strong adhesives .
Scientific Research Applications
Ethyl 3-cyanoprop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for ethyl 3-cyanoprop-2-enoate involves rapid polymerization upon contact with moisture. This polymerization forms strong bonds with various materials, making it an effective adhesive . In biological applications, it interacts with proteins to form stable bonds, which is useful for wound closure and tissue adhesion .
Comparison with Similar Compounds
Ethyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties.
Methyl 2-cyanoprop-2-enoate: A related compound used in similar applications.
Uniqueness: Ethyl 3-cyanoprop-2-enoate is unique due to its specific molecular structure, which allows for rapid polymerization and strong bonding properties. Its versatility in various applications, from industrial adhesives to medical uses, sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
ethyl (E)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
AMQZZSZCLSVKLO-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C#N |
Canonical SMILES |
CCOC(=O)C=CC#N |
Origin of Product |
United States |
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